2-Bromo-5-fluoro-4-methylbenzoic acid
Overview
Description
2-Bromo-5-fluoro-4-methylbenzoic acid is an organic compound with a molecular weight of 233.04 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a carboxylic acid group . The InChI code for this compound is1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
. Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 233.04 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Halogenated benzoic acids, including bromo- and fluoro-substituted derivatives, are frequently utilized as intermediates in the synthesis of complex organic molecules. Their applications span from the construction of molecular frameworks in drug discovery to the design of materials with specific optical and electronic properties. For instance, the synthesis methodologies involving halogenation, bromination, and subsequent transformations highlight the versatility of these compounds in creating pharmacologically relevant structures (Bunnett & Rauhut, 2003).
Materials Science
In materials science, halogenated benzoic acids serve as building blocks for metal-organic frameworks (MOFs) and other supramolecular structures. These compounds, through their ability to form strong intermolecular interactions, contribute to the development of materials with potential applications in catalysis, gas storage, and separation technologies. Research into the crystal structures and electronic properties of benzoic acid derivatives reveals their utility in tailoring the physical properties of these materials (Pramanik, Dey, & Mukherjee, 2019).
Environmental and Analytical Chemistry
The study of structure-property relationships in halogenbenzoic acids provides insights into their environmental fate, solubility, and interactions with biological systems. Such investigations assist in the assessment of the environmental impact of these compounds and their potential as bioactive molecules. For example, research on the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids aids in understanding their stability and reactivity (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Pharmaceutical Applications
Halogenated benzoic acid derivatives find applications in the synthesis of pharmacologically active compounds, serving as key intermediates in the construction of molecules with anti-inflammatory, anticancer, and various other therapeutic activities. The ability to introduce halogen atoms into organic compounds significantly affects their biological activity and drug-likeness, making these derivatives valuable tools in drug synthesis and design (Schlosser & Heiss, 2003).
Safety and Hazards
This compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use only in a well-ventilated area .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Bromo-5-fluoro-4-methylbenzoic acid .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPYJWBPQCXYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662784 | |
Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-54-3 | |
Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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